2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one
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Overview
Description
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is a synthetic compound belonging to the class of acyl piperazine opioids. These compounds are known for their potent analgesic properties and have been detected in various drug seizures internationally . The compound is structurally characterized by a butanone backbone with a methyl group and a 3-methylpiperazin-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 1-methylpiperazine with a suitable butanone derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily by interacting with µ opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The molecular pathways involved include the activation of G-protein coupled receptors, which subsequently inhibit adenylate cyclase activity and reduce cyclic AMP levels .
Comparison with Similar Compounds
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is compared with other acyl piperazine opioids such as:
AP-237 (bucinnazine): Similar in structure but lacks the methyl group on the piperazine ring.
AP-238: Another derivative with different substituents on the piperazine ring.
Para-methyl-AP-237: Contains a para-methyl group on the aromatic ring.
These compounds share similar analgesic properties but differ in their potency, receptor affinity, and metabolic stability, making this compound unique in its specific pharmacological profile .
Properties
IUPAC Name |
2-methyl-1-(3-methylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-8(2)10(13)12-6-5-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFLCNFCNOXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCNC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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